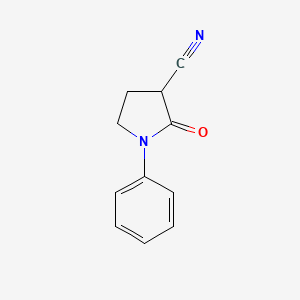

2-Oxo-1-phenylpyrrolidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

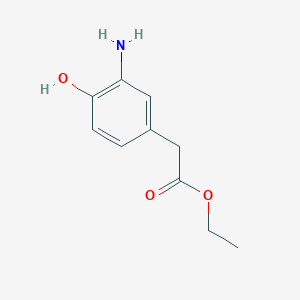

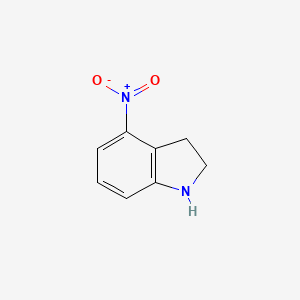

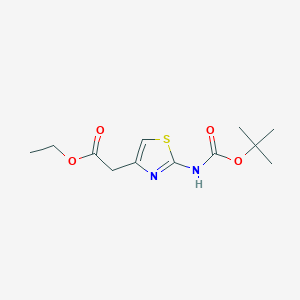

2-Oxo-1-phenylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C11H10N2O. It is used for research purposes .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-Oxo-1-phenylpyrrolidine-3-carbonitrile consists of a five-membered pyrrolidine ring attached to a phenyl group and a carbonitrile group. The molecular weight of the compound is 186.21 g/mol.Chemical Reactions Analysis

Pyrrolidine derivatives, including 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized to generate structural diversity .Physical And Chemical Properties Analysis

2-Oxo-1-phenylpyrrolidine-3-carbonitrile is a compound with a molecular weight of 186.21 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Pyrimidine Derivatives

- Summary of Application : Pyrrolidine carboxamides are used in the synthesis of pyrimidine derivatives. A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared .

- Methods of Application : The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines .

- Results or Outcomes : The corresponding carboxamides were obtained in good overall yields and in 80–100% purity .

Application 2: Drug Discovery

- Summary of Application : The pyrrolidine ring, a component of 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

- Results or Outcomes : This approach has led to the development of a variety of bioactive molecules with target selectivity .

Application 3: Antitubercular Activities

- Summary of Application : Pyrrolidine carboxamides have been recognized as potent direct enoyl-acyl carrier protein reductase inhibitors .

- Methods of Application : The search for new pyrrolidine carboxamides incorporated with various heterocyclic moieties, possessing antitubercular activities is being done .

- Results or Outcomes : The study is ongoing, and the results are not yet available .

Application 4: Anticancer Agents

- Summary of Application : Pyridine derivatives, which can be synthesized from pyrrolidine carboxamides, have been found to have anticancer activities .

- Methods of Application : The pyridine core is a key constituent in a scope of bioactive compounds which occur artificially and naturally . It has been appeared to have a wide scope of biological applications .

- Results or Outcomes : The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Application 5: Antiviral Agents

- Summary of Application : Indole derivatives, which can be synthesized from pyrrolidine carboxamides, have been reported as antiviral agents .

- Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application 6: Antitumor Agents

- Summary of Application : Pyrrolidine derivatives have been reported to have antitumor activity . The pyridine core is a key constituent in a scope of bioactive compounds which occur artificially and naturally .

- Methods of Application : The pyridine derivatives were contemplated for their topoisomerase inhibitory action and cytotoxicity against a few human malignant growth cell lines .

- Results or Outcomes : The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Application 7: Antihypertensive Agents

- Summary of Application : Substituted cyanopyridines, which can be synthesized from pyrrolidine carboxamides, were found to have antihypertensive properties .

- Methods of Application : The pyridine core is a key constituent in a scope of bioactive compounds which occur artificially and naturally .

- Results or Outcomes : The specific outcomes of these studies are not mentioned in the source .

Application 8: Antiviral Agents

- Summary of Application : Indole derivatives, which can be synthesized from pyrrolidine carboxamides, have been reported as antiviral agents .

- Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Zukünftige Richtungen

Pyrrolidine derivatives, including 2-Oxo-1-phenylpyrrolidine-3-carbonitrile, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

2-oxo-1-phenylpyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBIWQFUUPGIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582962 |

Source

|

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1-phenylpyrrolidine-3-carbonitrile | |

CAS RN |

930298-96-7 |

Source

|

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)